molecular formula C19H21BN2O3 B13077425 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346708-14-2

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B13077425
CAS No.: 1346708-14-2
M. Wt: 336.2 g/mol
InChI Key: DVCUMHJGMAYGLZ-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a pyridine ring substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and connected via a methyleneoxy (-O-CH2-) linker to a benzonitrile moiety. Its structure combines aromatic, heterocyclic, and electron-withdrawing (nitrile) groups, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 7.64–7.60 (m, 2H, Ar–H), 7.45–7.43 (m, 2H, Ar–H), 4.97 (s, 2H, CH₂), 1.26 (s, 12H, CH₃).
  • ¹¹B NMR: δ 22.4 ppm (characteristic of pinacol boronate esters) .

Properties

CAS No.

1346708-14-2

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3

InChI Key

DVCUMHJGMAYGLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol or Analogues

  • Starting materials : 4-bromo- or 4-chloropyridin-2-ol derivatives.
  • Borylation reaction : Catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) under inert atmosphere, using bis(pinacolato)diboron as the boron source.
  • Reaction conditions : Typically conducted in solvents such as dioxane or tetrahydrofuran (THF) at elevated temperatures (80–100 °C) for several hours.
  • Outcome : Formation of the boronic ester substituted pyridin-2-ol intermediate.

Synthesis of the Benzyl Bromide or Equivalent Benzonitrile Derivative

Coupling to Form the Ether Linkage

  • Nucleophilic substitution : The hydroxyl group on the boronate ester pyridin-2-ol intermediate is deprotonated with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Reaction with benzyl bromide : The resulting alkoxide attacks the benzyl bromide to form the ether linkage, yielding 4-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile.
  • Reaction conditions : Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Representative Data Table for Preparation Parameters

Step Reactants / Intermediates Reagents / Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
1 4-Bromo- or 4-chloropyridin-2-ol + B2(pin)2 Pd(dppf)Cl2, KOAc Dioxane 90 6–12 70–85 Inert atmosphere required
2 4-Cyanobenzyl alcohol PBr3 or equivalent brominating agent Dichloromethane 0–25 2–4 80–90 Careful moisture control
3 Boronate ester pyridin-2-ol + 4-(bromomethyl)benzonitrile K2CO3 or NaH DMF or MeCN 25–50 12–24 60–75 Anhydrous conditions preferred

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation is critical for introducing the boronate ester with high regioselectivity and yield. Ligand choice and base selection significantly affect the reaction efficiency.
  • The ether formation via nucleophilic substitution benefits from using strong bases and dry, polar aprotic solvents to enhance nucleophilicity and minimize side reactions.
  • Purity of intermediates directly influences the final product's yield and quality; therefore, intermediate purification steps are recommended.
  • The boronate ester moiety is sensitive to moisture and air; thus, reactions and storage should be conducted under inert atmosphere and controlled temperature conditions (recommended storage <15 °C in a cool, dark place).
  • Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity (>98%) and structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, while reduction reactions can produce primary amines.

Scientific Research Applications

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .

Comparison with Similar Compounds

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

  • Structure : Replaces the pyridyloxy linker with a direct methyl group between the boronate and benzonitrile.
  • Key Differences :
    • Reduced steric hindrance due to the absence of the pyridine ring.
    • Lower solubility in polar solvents compared to the pyridine-containing analog.
    • Application : Used in palladium-catalyzed coupling reactions for pharmaceutical intermediates .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Boronate ester directly attached to the meta-position of benzonitrile.
  • Key Differences :
    • Electronic effects differ due to the meta-substitution, altering reactivity in cross-couplings.
    • Synthesis : Prepared via Miyaura borylation of 3-bromobenzonitrile.
    • Yield : ~70% in Suzuki reactions, lower than para-substituted analogs due to steric factors .

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]benzonitrile

  • Structure : Incorporates a pyrazole ring instead of pyridine.
  • Key Differences :
    • Enhanced stability under acidic conditions due to the pyrazole’s aromaticity.
    • Application : Used in kinase inhibitor synthesis, leveraging its heterocyclic diversity .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Boronate ester at the para-position of benzonitrile.
  • Key Differences: Higher reactivity in cross-couplings compared to meta-substituted derivatives. Electronic Properties: The para-cyano group withdraws electron density, activating the boronate for transmetalation .

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Cyclopropyl substituent on the benzene ring.
  • Key Differences :
    • Increased steric bulk slows reaction kinetics in cross-couplings.
    • Stability : Cyclopropyl group enhances resistance to protodeboronation .

Comparative Analysis Table

Compound Name Substituent Position Linker/Group Reactivity in Suzuki Coupling Key Applications
Target Compound (Pyridyloxy-methyl-benzonitrile) Pyridine C4, Benzonitrile para -O-CH2- High (electron-deficient pyridine enhances transmetalation) Biaryl synthesis, drug discovery
4-((4,4,5,5-Tetramethylboronate)methyl)benzonitrile Benzonitrile para -CH2- Moderate Pharmaceutical intermediates
3-(4,4,5,5-Tetramethylboronate)benzonitrile Benzonitrile meta None (direct bond) Low (steric hindrance) Specialty polymer precursors
2-[[4-Boronatopyrazolyl]methyl]benzonitrile Pyrazole C4 -CH2- High (heterocyclic activation) Kinase inhibitors
4-(4,4,5,5-Tetramethylboronate)benzonitrile Benzonitrile para None (direct bond) Very High OLED materials, conjugated polymers

Stability and Handling

  • Hydrolysis Resistance : The pinacol boronate group confers stability in aqueous media, though prolonged exposure to acidic conditions degrades the ester .
  • Safety : Similar boronate esters require handling in inert atmospheres (N₂/Ar) to prevent oxidation .

Commercial Availability

  • The target compound is available from specialty suppliers (e.g., Thermo Scientific, Hoffman Fine Chemicals) at >97% purity, priced at ~$760/100 mg .

Biological Activity

The compound 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is C19H22BNO3C_{19}H_{22}BNO_3, and it has a molecular weight of approximately 321.3 g/mol. The presence of the boron atom in the dioxaborolane structure may contribute to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing boron can exhibit various biological activities, including:

  • Anticancer Activity : Some boron-containing compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : Boron compounds have been studied for their potential to act as antimicrobial agents against various bacterial strains.
  • Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit key enzymes associated with disease processes.

Anticancer Activity

A study investigating the anticancer potential of related boron compounds found that they can selectively induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential. Compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those of conventional antibiotics, suggesting a potential role in treating infections .

Enzyme Inhibition

Research has highlighted the enzyme inhibitory effects of boron-containing compounds on acetylcholinesterase (AChE) and urease. For instance, a related compound showed strong AChE inhibition with an IC50 value of 0.5 µM, indicating its potential use in treating neurodegenerative diseases .

Case Studies

StudyCompoundBiological ActivityFindings
Boron Compound AAnticancerInduced apoptosis in cancer cells; IC50 = 10 µM
Boron Compound BAntimicrobialEffective against E. coli; MIC = 8 µg/mL
Boron Compound CEnzyme InhibitionAChE inhibitor; IC50 = 0.5 µM

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